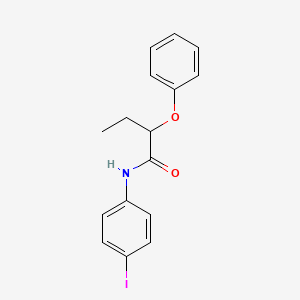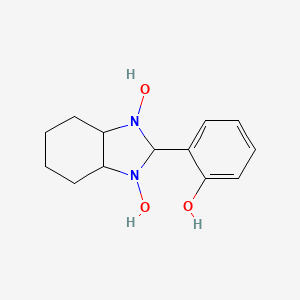
N-(4-iodophenyl)-2-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-2-phenoxybutanamide, also known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. IPPB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are known for their ability to selectively bind to estrogen receptors in various tissues. In
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-2-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, cardiology, and neurology. In oncology, N-(4-iodophenyl)-2-phenoxybutanamide has shown promising results in the treatment of breast cancer, where it acts as a SERM and selectively binds to estrogen receptors, thus inhibiting the growth of estrogen-dependent tumors. In cardiology, N-(4-iodophenyl)-2-phenoxybutanamide has been studied for its potential in the prevention and treatment of atherosclerosis, where it acts as an anti-inflammatory agent and reduces the formation of plaque in the arteries. In neurology, N-(4-iodophenyl)-2-phenoxybutanamide has been studied for its potential in the treatment of Alzheimer's disease, where it acts as a neuroprotective agent and reduces the accumulation of amyloid-beta plaques in the brain.
Mecanismo De Acción
The mechanism of action of N-(4-iodophenyl)-2-phenoxybutanamide involves its selective binding to estrogen receptors in various tissues. In breast cancer cells, N-(4-iodophenyl)-2-phenoxybutanamide acts as an antagonist of estrogen receptors, thus inhibiting the growth of estrogen-dependent tumors. In cardiovascular cells, N-(4-iodophenyl)-2-phenoxybutanamide acts as an anti-inflammatory agent, reducing the formation of plaque in the arteries. In neuronal cells, N-(4-iodophenyl)-2-phenoxybutanamide acts as a neuroprotective agent, reducing the accumulation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects
N-(4-iodophenyl)-2-phenoxybutanamide has been shown to have various biochemical and physiological effects in different tissues. In breast cancer cells, N-(4-iodophenyl)-2-phenoxybutanamide inhibits the growth of estrogen-dependent tumors by blocking the binding of estrogen to its receptors. In cardiovascular cells, N-(4-iodophenyl)-2-phenoxybutanamide reduces the formation of plaque in the arteries by inhibiting the expression of pro-inflammatory cytokines. In neuronal cells, N-(4-iodophenyl)-2-phenoxybutanamide reduces the accumulation of amyloid-beta plaques in the brain by inhibiting the expression of beta-secretase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-iodophenyl)-2-phenoxybutanamide has several advantages as a research tool, including its high selectivity for estrogen receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also limitations to its use in lab experiments, including its high cost, its limited solubility in aqueous solutions, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N-(4-iodophenyl)-2-phenoxybutanamide, including its potential as a therapeutic agent for other types of cancer, its ability to modulate immune responses, and its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of N-(4-iodophenyl)-2-phenoxybutanamide, improve its solubility in aqueous solutions, and reduce its cost. Overall, N-(4-iodophenyl)-2-phenoxybutanamide holds great promise as a research tool and potential therapeutic agent in various fields of medicine.
Métodos De Síntesis
The synthesis of N-(4-iodophenyl)-2-phenoxybutanamide involves the reaction of 4-iodoaniline with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure N-(4-iodophenyl)-2-phenoxybutanamide.
Propiedades
IUPAC Name |
N-(4-iodophenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-2-15(20-14-6-4-3-5-7-14)16(19)18-13-10-8-12(17)9-11-13/h3-11,15H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYQDWJDTQBWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)I)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-2-phenoxybutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5153722.png)
![1-[4-(3-ethylphenoxy)butyl]pyrrolidine](/img/structure/B5153723.png)

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5153731.png)
![1-(3-fluorobenzyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5153741.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5153743.png)
![N-(2-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B5153757.png)
![5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153762.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B5153770.png)
![5-imino-6-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5153771.png)

![N-(4-methyl-2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)-2-furamide](/img/structure/B5153786.png)
![1-phenyl-N-{2-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}cyclopropanecarboxamide](/img/structure/B5153787.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5153791.png)